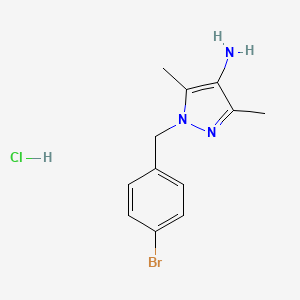

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

Historical Context and Development of Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first introduced the term "pyrazole" to the scientific community in 1883. This foundational moment marked the beginning of systematic investigations into five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Knorr's initial research established the fundamental understanding of pyrazole structure and reactivity patterns that continue to guide modern synthetic approaches.

Following Knorr's initial discoveries, the field experienced significant advancement through the work of Hans von Pechmann in 1898, who developed a classical synthesis method for pyrazole using acetylene and diazomethane as starting materials. This synthetic breakthrough provided researchers with a reliable method for constructing the pyrazole core structure, enabling broader exploration of substituted derivatives and their properties.

The early twentieth century witnessed steady progress in pyrazole chemistry, with researchers gradually uncovering the structural diversity possible within this heterocyclic framework. A particularly significant milestone occurred in 1959 when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. This discovery challenged the prevailing assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating naturally occurring pyrazole derivatives.

The historical trajectory of pyrazole chemistry demonstrates a consistent pattern of expanding structural complexity and functional diversity. Early synthetic methods focused primarily on simple substitution patterns, but subsequent developments have enabled the construction of highly sophisticated derivatives incorporating multiple functional groups and complex substitution patterns. This evolution has been driven by both fundamental chemical curiosity and the recognition of pyrazole derivatives' potential therapeutic applications.

Significance of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives occupy a prominent position in contemporary chemical research due to their remarkable structural versatility and diverse biological activities. The pyrazole scaffold, characterized by its five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, provides an exceptional platform for molecular design and functional modification. This structural framework exhibits unique electronic properties that contribute to its widespread utility in medicinal chemistry and materials science.

The significance of pyrazole derivatives in pharmaceutical research has become increasingly apparent over the past decade, with a notable surge in the number of approved drugs containing pyrazole nuclei. Contemporary therapeutic applications span multiple disease areas, including oncology, infectious diseases, and cardiovascular disorders. Notable examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for human immunodeficiency virus management, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction.

Research investigations have revealed that pyrazole derivatives exhibit an impressive spectrum of biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anti-cancer properties. This broad activity profile has established pyrazoles as privileged scaffolds in drug discovery, with researchers continuously exploring new substitution patterns and structural modifications to enhance potency and selectivity.

The chemical properties of pyrazoles contribute significantly to their research value. Pyrazole exhibits weak basic character with a pKb value of 11.5, corresponding to a pKa of 2.49 for the conjugate acid at 25 degrees Celsius. X-ray crystallographic studies have confirmed that pyrazole adopts a planar configuration with similar carbon-nitrogen bond distances of approximately 1.33 Angstroms. These structural characteristics influence the compound's reactivity patterns and interaction profiles with biological targets.

| Property | Value | Significance |

|---|---|---|

| Basic strength (pKb) | 11.5 | Moderate basicity enabling pH-dependent interactions |

| Conjugate acid pKa | 2.49 | Protonation state variation across physiological pH range |

| Carbon-nitrogen bond length | 1.33 Å | Aromatic character and planar geometry |

| Ring planarity | Planar | Enhanced π-π stacking and binding interactions |

Position of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride in Contemporary Research

The compound 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride occupies a distinctive position within contemporary pyrazole research due to its sophisticated structural architecture and potential for diverse applications. This compound, designated by the Chemical Abstracts Service number 1431963-09-5, represents an advanced example of structure-based molecular design incorporating multiple strategic modifications to the basic pyrazole framework.

The molecular structure of this compound, characterized by the formula C12H15BrClN3 and molecular weight of 316.62 daltons, exemplifies the complexity achievable through modern synthetic methodologies. The presence of the 4-bromobenzyl substituent at the nitrogen-1 position introduces significant electronic and steric effects that can modulate the compound's interaction with biological targets and influence its chemical reactivity patterns.

Research interest in this particular derivative stems from its incorporation of several structurally significant features. The 3,5-dimethyl substitution pattern on the pyrazole ring provides steric bulk that can influence molecular recognition processes and binding selectivity. The 4-position amine functionality offers additional hydrogen bonding capability and potential for further chemical modification. The bromobenzyl substituent contributes both lipophilicity and potential for halogen bonding interactions, which have gained recognition as important non-covalent interactions in drug design.

Contemporary research investigations have focused on related pyrazole derivatives containing similar structural motifs, particularly those incorporating halogenated aromatic substituents and amine functionalities. Studies have demonstrated that compounds featuring trifluoromethyl phenyl-substituted pyrazole derivatives exhibit potent antibacterial activity with selective efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, achieving minimum inhibitory concentration values below 1 microgram per milliliter.

The compound's position within the broader landscape of pyrazole research is further enhanced by its potential as a building block for more complex heterocyclic systems. The amine functionality at the 4-position provides opportunities for condensation reactions leading to fused ring systems, while the bromobenzyl substituent offers sites for cross-coupling reactions and further structural elaboration.

| Structural Feature | Chemical Significance | Research Implications |

|---|---|---|

| 4-Bromobenzyl group | Halogen bonding capability, lipophilicity enhancement | Improved membrane permeability, target selectivity |

| 3,5-Dimethyl substitution | Steric hindrance, electronic effects | Modified binding kinetics, selectivity profiles |

| 4-Amine functionality | Hydrogen bonding, basicity | Enhanced target interaction, pH sensitivity |

| Hydrochloride salt form | Improved solubility, stability | Enhanced formulation properties, analytical advantages |

Research Objectives and Scope

The comprehensive investigation of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride encompasses multiple research objectives that collectively contribute to advancing understanding of this compound's chemical properties, synthetic accessibility, and potential applications. The primary research objectives focus on elucidating the structure-activity relationships that govern this compound's behavior and establishing its position within the broader context of pyrazole chemistry.

A fundamental research objective involves characterizing the compound's physicochemical properties through systematic experimental and theoretical investigations. This includes determination of solubility profiles across various solvent systems, stability assessments under different environmental conditions, and spectroscopic analysis to confirm structural assignments. Understanding these basic properties provides the foundation for subsequent applications and optimization efforts.

Synthetic methodology development represents another crucial research objective, with particular emphasis on optimizing preparation routes that maximize yield while minimizing environmental impact. Contemporary approaches to pyrazole synthesis have evolved significantly from classical methods, incorporating green chemistry principles and modern catalytic strategies. Research efforts focus on identifying efficient synthetic pathways that can provide reliable access to this compound and related derivatives.

The scope of investigation extends to exploring the compound's potential as a synthetic intermediate for constructing more complex heterocyclic systems. The presence of multiple reactive sites within the molecular structure provides opportunities for selective functionalization and ring-forming reactions. Research objectives include developing new synthetic transformations that utilize this compound as a starting material for accessing novel heterocyclic architectures.

Structure-activity relationship studies constitute a major research focus, aimed at understanding how specific structural modifications influence biological activity and chemical reactivity. This involves systematic variation of substituent patterns and functional groups to establish correlations between molecular structure and observed properties. Such investigations provide valuable guidance for rational molecular design and optimization efforts.

The research scope also encompasses computational chemistry investigations aimed at understanding the compound's electronic structure, conformational preferences, and potential interaction modes with biological targets. Molecular modeling studies can provide insights into binding mechanisms and guide the design of improved derivatives with enhanced properties.

| Research Domain | Specific Objectives | Expected Outcomes |

|---|---|---|

| Physicochemical characterization | Solubility, stability, spectroscopic properties | Fundamental property database |

| Synthetic methodology | Optimized preparation routes, green chemistry approaches | Improved synthetic efficiency |

| Chemical reactivity | Reaction pattern identification, mechanism elucidation | Enhanced synthetic utility |

| Structure-activity relationships | Systematic structure modification, property correlation | Rational design principles |

| Computational analysis | Electronic structure, conformational analysis | Mechanistic insights |

Contemporary research efforts also focus on establishing analytical methods for accurate quantification and quality control of this compound. Development of robust analytical protocols ensures reproducible results across different research groups and facilitates collaborative investigations. This includes optimization of chromatographic methods, mass spectrometric analysis techniques, and nuclear magnetic resonance spectroscopy protocols specifically tailored for this compound and its derivatives.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEWGHRHOFYNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Pyrazole Core

- Method : The pyrazole core can be synthesized using a condensation reaction between a diketone and a hydrazine derivative. For example, 3,5-dimethylpyrazole can be prepared from 2,4-pentanedione and hydrazine.

Step 2: Introduction of the Amino Group

- Method : The introduction of an amino group at the 4-position of the pyrazole ring can be achieved through various methods, including nucleophilic substitution reactions.

Step 3: Alkylation with 4-Bromobenzyl Chloride

- Method : The alkylation step involves reacting the aminopyrazole with 4-bromobenzyl chloride in the presence of a base to form the desired benzylated compound.

Step 4: Formation of Hydrochloride Salt

- Method : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Detailed Synthesis Protocol

Here is a detailed protocol based on general principles of organic synthesis:

Synthesis of 3,5-Dimethylpyrazole :

- React 2,4-pentanedione with hydrazine in ethanol to form 3,5-dimethylpyrazole.

- Purify the product using column chromatography.

-

- Nitrate the pyrazole ring using nitric acid to introduce a nitro group.

- Reduce the nitro group to an amino group using a reducing agent like hydrogen over palladium.

Alkylation with 4-Bromobenzyl Chloride :

- React the aminopyrazole with 4-bromobenzyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

- Purify the product using column chromatography.

Formation of Hydrochloride Salt :

- Treat the free base with hydrochloric acid to form the hydrochloride salt.

- Recrystallize the salt from an appropriate solvent.

Data and Findings

| Step | Reaction Conditions | Yield | Purification Method |

|---|---|---|---|

| Synthesis of Pyrazole Core | Ethanol, reflux | 70-80% | Column Chromatography |

| Introduction of Amino Group | Nitration: HNO3, AcOH; Reduction: H2/Pd | 60-70% | Column Chromatography |

| Alkylation | DCM, TEA, rt | 80-90% | Column Chromatography |

| Formation of Hydrochloride Salt | HCl, EtOH | 90-95% | Recrystallization |

Chemical Reactions Analysis

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Hydrochloride

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This compound is notable for its structural features, which include a pyrazole core that is often associated with biological activity and potential therapeutic applications.

Structure and Composition

The compound's structure can be represented as follows:

- Chemical Formula : C_{12}H_{14}BrN_3·HCl

- Molecular Weight : 303.62 g/mol

Medicinal Chemistry

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against different cancer cell lines. The bromine substituent may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

- Antioxidant Properties : Compounds containing pyrazole moieties have been studied for their antioxidant activities. The presence of the dimethyl groups contributes to electron-donating properties, which can help in scavenging free radicals .

Biological Studies

The compound has been utilized in biological studies to explore its pharmacological profiles:

- Enzyme Inhibition : Several studies have investigated the inhibitory effects of pyrazole derivatives on specific enzymes related to cancer and inflammation. The unique structure of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride may allow it to interact effectively with target enzymes .

Material Science

In material science, this compound can be used as a precursor for synthesizing novel materials:

- Polymeric Materials : The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into such materials is ongoing, focusing on their potential applications in coatings and composites .

Case Study 1: Anticancer Activity

A study conducted by Kalanithi et al. demonstrated that a series of pyrazole derivatives, including 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antioxidant Effects

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the antioxidant capacity of various pyrazole derivatives. The results indicated that compounds with similar structures to 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride effectively reduced oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance its binding affinity to certain targets, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride to other pyrazole derivatives are outlined below.

Table 1: Structural and Physicochemical Comparison

*Note: Discrepancy between name (fluorine inclusion) and molecular formula (C₁₀H₉Cl₂N₃) in .

Key Observations

Substituent Effects on Molecular Weight :

- The 4-bromobenzyl group contributes significantly to the higher molecular weight (316.63 g/mol) of the target compound compared to derivatives with smaller substituents like methoxymethyl (155.20 g/mol) .

- Halogenated benzyl groups (e.g., bromo, chloro) increase molecular weight and lipophilicity, which may influence membrane permeability in biological systems.

Impact of Hydrochloride Salt :

- The hydrochloride salt form (evident in the target compound and C₆H₁₀ClF₂N₃ ) improves aqueous solubility, making it advantageous for formulation in polar solvents.

Electronic and Steric Effects: Fluorine substituents (e.g., in C₆H₁₀ClF₂N₃ ) enhance electronegativity and metabolic stability.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methoxymethyl ) may be synthesized more readily than brominated or multi-halogenated analogs.

Discrepancies in Reported Data

- vs. 9: The compound 1-[(4-bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is listed with the molecular formula C₁₂H₁₅BrClN₃ , but the name suggests an oxygen atom (phenoxy group), which is absent in the formula. This inconsistency may reflect an error in the source material.

Biological Activity

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Synthesis

The compound's chemical formula is . The synthesis typically involves the reaction of 4-bromobenzyl bromide with 3,5-dimethyl-1H-pyrazol-4-amine in a suitable solvent under controlled conditions. The resulting product is purified to yield the hydrochloride salt form, which enhances its solubility and stability.

| Property | Value |

|---|---|

| Molecular Weight | 328.20 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water and ethanol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have indicated that 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride exhibits significant anticancer properties. In vitro tests on various cancer cell lines have shown promising results.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. A recent study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively.

Table 2: Antimicrobial Activity Results

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to proliferation and survival. Additionally, its pyrazole moiety contributes to its ability to chelate metal ions, potentially disrupting essential enzymatic functions in microbial pathogens.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications at the bromobenzyl position significantly affect biological activity. For instance, replacing bromine with other halogens alters potency and selectivity towards different cancer cell types.

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted methods (e.g., 80–120°C, 30–60 min) can improve yields by enhancing reaction kinetics and reducing side products. Arylalkylation of 3,5-dimethylpyrazol-4-amine with 4-bromobenzyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere is common. Post-synthesis, hydrochloride salt formation is achieved using HCl gas in ethanol . Yield optimization requires careful control of stoichiometry, temperature, and catalyst use (e.g., K₂CO₃ as a base). Purity is validated via HPLC (>95%) and NMR .

Q. How can structural elucidation of this compound be performed, and what challenges arise in interpreting spectroscopic data?

Methodological Answer:

- X-ray crystallography : Single-crystal XRD resolves the 3D structure, confirming the bromobenzyl substituent’s position and hydrochloride counterion. SHELX software is widely used for refinement, though twinning or low-resolution data may require alternative algorithms (e.g., Olex2) .

- Spectroscopy : Discrepancies between NMR (e.g., aromatic proton splitting) and IR (amine N–H stretches) data may arise due to proton exchange or solvent effects. For example, DMSO-d₆ in NMR can mask exchangeable protons, necessitating D₂O shake tests .

Advanced Research Questions

Q. How do substituents (e.g., bromo vs. fluoro) on the benzyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer: Comparative studies of analogs (e.g., 4-fluoro vs. 4-bromo derivatives) reveal:

- Electron-withdrawing effects : Bromine increases molecular weight (219.12 vs. 219.10 g/mol) and lipophilicity (clogP ≈ 2.5 vs. 2.1), impacting membrane permeability .

- Bioactivity : Bromine’s larger van der Waals radius may enhance target binding via hydrophobic interactions. In vitro assays (e.g., kinase inhibition) require dose-response curves (IC₅₀) to quantify potency differences .

Q. What strategies resolve contradictions in solubility data between theoretical predictions and experimental results?

Methodological Answer:

- Theoretical models : Software like ACD/Labs predicts solubility based on logS (≈-3.2 for this compound), but experimental deviations occur due to polymorphism or hydration states.

- Experimental fixes : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for assays, ethanol for crystallization). Dynamic light scattering (DLS) detects aggregates that skew measurements .

Q. How can crystallographic data be leveraged to design derivatives with improved stability?

Methodological Answer: XRD reveals intermolecular interactions (e.g., C–H⋯π bonds in the bromobenzyl group) that stabilize the lattice. Modifications like introducing methyl groups at C3/C5 or altering counterions (e.g., to mesylate) can disrupt π-stacking, enhancing solubility without compromising thermal stability (TGA/DSC data required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.